1-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S2/c18-15-5-2-1-4-14(15)12-24(20,21)19-13-17(7-9-22-10-8-17)16-6-3-11-23-16/h1-6,11,19H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPSEMAQTUOXFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide typically involves multiple steps:
Formation of the oxan-4-yl intermediate: This step involves the reaction of a suitable oxane derivative with a thiophene compound under controlled conditions.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorophenyl halide and a base.
Sulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide undergoes several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The methanesulfonamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
1-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic properties.
Chemical Biology: It is used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π interactions. The methanesulfonamide moiety may form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to its core components: the aromatic substituents, heterocyclic rings, and sulfonamide linker. Below is a comparative analysis with key analogs from recent literature.
Substituent Variations at the Aromatic Ring
- Compound 17: 4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide Key Differences: Replaces the 2-chlorophenyl group with a 4-(trifluoromethyl)phenyl moiety and substitutes the sulfonamide with an amide linker. Impact: The trifluoromethyl group increases electronegativity and metabolic stability compared to the chloro substituent.
Heterocyclic Ring Modifications
- Compound 18 : 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
Linker Group Comparisons
- Compound 19: 1-(4-(Thiophen-2-yl)butyl)-4-(4-(trifluoromethyl)phenyl)piperazine Key Differences: Uses a butyl chain instead of a tetrahydropyran ring and lacks the sulfonamide group. Impact: The flexible butyl chain reduces conformational rigidity, possibly diminishing binding specificity. The absence of sulfonamide eliminates a key hydrogen-bond donor/acceptor site .
Structural and Functional Data Table
Research Findings and Implications
- Electronic Effects : The 2-chlorophenyl group in the target compound provides a balance of lipophilicity and steric effects, contrasting with the electron-withdrawing trifluoromethyl group in analogs, which may alter binding kinetics .
- Sulfonamide Advantage : The methanesulfonamide linker offers robust hydrogen-bonding interactions, a critical feature absent in amide or ketone-based analogs, which may enhance binding to sulfonamide-sensitive targets like carbonic anhydrases .
Methodological Considerations
Structural characterization of these compounds relies on tools such as SHELXL for crystallographic refinement and WinGX/ORTEP for molecular visualization . These programs enable precise analysis of bond lengths, angles, and intermolecular interactions, essential for comparing steric and electronic profiles across analogs.
Biological Activity
1-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide is a sulfonamide derivative with potential therapeutic applications. This compound features a unique structural framework that combines a chlorophenyl moiety with a thiophene-containing oxane, which may contribute to its biological activity. This article reviews the biological activities of this compound, focusing on its antibacterial properties, enzyme inhibition, and potential anticancer effects based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antibacterial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains, showing moderate to strong activity against Salmonella typhi and Bacillus subtilis, while displaying weaker activity against other strains such as Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Weak |
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies revealed that it exhibits strong inhibitory activity against urease, which is crucial in the treatment of urinary tract infections and other conditions. The IC50 values for urease inhibition were reported to be significantly lower than those of standard inhibitors, indicating high potency .
| Enzyme | IC50 (µM) |
|---|---|
| Urease | 1.21 ± 0.005 |
| Acetylcholinesterase (AChE) | 6.28 ± 0.003 |
Case Studies
- Antibacterial Screening : A study evaluating a series of sulfonamide derivatives found that those with similar structural motifs to our compound exhibited significant antibacterial effects, particularly against gram-positive bacteria . This suggests that modifications to the chemical structure can enhance antibacterial properties.
- Enzyme Inhibition Studies : Research on related compounds demonstrated that the presence of a thiophene ring can enhance enzyme inhibitory activity, particularly against urease . This aligns with findings from our compound's evaluation.
- Anticancer Evaluations : A related sulfonamide was tested in vivo for its anticancer effects and showed promising results in reducing tumor size in animal models . This highlights the potential for further exploration of our compound's therapeutic applications.
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound contains a sulfonamide group (–SO₂NH–), a 2-chlorophenyl ring, a tetrahydrothiopyran (oxane) ring substituted with a thiophene moiety, and a methylene linker. The sulfonamide group contributes to hydrogen bonding and potential biological interactions, while the chlorophenyl and thiophene groups enhance lipophilicity and π-π stacking capabilities. The oxane ring introduces conformational rigidity, which may affect binding to biological targets .
Q. What are standard synthetic routes for this compound?
Synthesis typically involves coupling a sulfonamide precursor (e.g., methanesulfonyl chloride) with a substituted oxane-thiophene intermediate. Key steps include nucleophilic substitution reactions under anhydrous conditions, followed by purification via column chromatography or recrystallization. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-alkylation .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. Aromatic protons from the chlorophenyl and thiophene groups appear between δ 6.5–8.0 ppm.
- IR : Sulfonamide S=O stretches appear near 1350 cm⁻¹ and 1150 cm⁻¹.
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What are the compound’s known biological targets or mechanisms of action?
Sulfonamide derivatives often target enzymes (e.g., carbonic anhydrase) or receptors via hydrogen bonding and hydrophobic interactions. Computational docking studies suggest potential inhibition of kinases or proteases, though experimental validation is required .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data during structural confirmation?
Discrepancies (e.g., unexpected splitting or shifts) may arise from dynamic effects or impurities. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare experimental data with density functional theory (DFT)-calculated chemical shifts. For stereochemical ambiguities, employ NOESY or X-ray crystallography .
Q. What strategies optimize synthesis yield while minimizing impurities?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalysts : Use DMAP or triethylamine to activate intermediates.
- Purification : Gradient elution in column chromatography separates closely related byproducts. Monitor reaction progress via TLC with UV visualization .
Q. How can computational methods predict the compound’s metabolic stability?
Tools like Schrödinger’s ADMET Predictor or SwissADME model metabolic pathways (e.g., cytochrome P450 oxidation). Focus on vulnerable sites: sulfonamide NH (oxidation) or thiophene (epoxidation). Validate predictions with in vitro microsomal assays .
Q. What experimental designs validate the compound’s interaction with a hypothesized enzyme target?
- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kₐ).
- X-ray Crystallography : Resolve co-crystal structures to identify binding motifs .
Q. How do researchers address poor aqueous solubility in biological assays?
- Formulation : Use co-solvents (DMSO ≤1%) or cyclodextrin-based solubilization.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity.
- Nanoencapsulation : Employ liposomes or polymeric nanoparticles for controlled release .
Q. What methods quantify trace impurities in bulk samples?
- HPLC-PDA/MS : Detect impurities at 0.1% levels using reverse-phase columns.
- Elemental Analysis : Confirm stoichiometry (C, H, N, S) within ±0.3% theoretical values.
- Stability Studies : Accelerated degradation (40°C/75% RH) identifies hydrolytic or oxidative byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
